molecular formula C15H11FN2O2 B2723465 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one CAS No. 831231-57-3

4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B2723465
CAS No.: 831231-57-3
M. Wt: 270.263
InChI Key: GGICAAJRUBPJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one (PubChem CID: 28822405) is a synthetic organic compound with the molecular formula C15H10BrFN2O2 . This chemical belongs to the class of quinoxaline derivatives, which are nitrogen-containing heterocyclic compounds known for their significant potential in medicinal chemistry and pharmaceutical research . Quinoxaline derivatives are recognized for a wide spectrum of biological activities, largely due to the versatility of their core structure . Recent scientific literature highlights that quinoxaline-based compounds are under investigation for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents . The fluorobenzoyl moiety incorporated into this molecule is a common pharmacophore in drug discovery, often used to modulate a compound's electronic properties, lipophilicity, and binding interactions with biological targets . Specifically, related compounds featuring fused quinoxaline and acridone ring systems have demonstrated potent in vitro anticancer activity against diverse cancer cell lines, such as HT29 (colon cancer), MDAMB231 (breast cancer), and HEK293T . Molecular docking studies suggest that the carbonyl groups of such compounds can form crucial interactions with amino acid residues in enzyme active sites, indicating a potential mechanism of action . Researchers value these compounds as versatile scaffolds for developing novel therapeutic candidates and biochemical probes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

IUPAC Name

4-(2-fluorobenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-11-6-2-1-5-10(11)15(20)18-9-14(19)17-12-7-3-4-8-13(12)18/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGICAAJRUBPJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one typically involves the reaction of 2-fluorobenzoyl chloride with 1,3-dihydroquinoxalin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoxaline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorobenzoyl position.

Scientific Research Applications

Synthesis of 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one

The synthesis of 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one typically involves the functionalization of quinoxaline derivatives. Various synthetic methods have been reported, including:

  • Condensation Reactions : Utilizing 2-fluorobenzoyl chloride with 1,2-diamines to form the quinoxaline core.
  • Cyclization Techniques : Employing cyclization reactions that allow for the formation of the dihydroquinoxaline structure through the introduction of appropriate substituents.

These methods yield compounds with high purity and biological activity, making them suitable for further pharmacological evaluation .

Biological Activities

4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one exhibits a range of biological activities that make it a candidate for drug development. Key areas of research include:

  • Anticancer Activity : Several studies have demonstrated that derivatives of dihydroquinoxalin-2-one possess significant cytotoxic effects against various cancer cell lines. For instance, compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in breast and colon cancer cells .
  • Antiviral Properties : Research indicates that dihydroquinoxalin-2-one derivatives can act as antiviral agents. Notably, compounds similar to 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one have been evaluated for their effectiveness against HIV-1 and other viral pathogens .
  • Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory potential. It has shown efficacy in modulating inflammatory pathways, making it relevant in the treatment of conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of various dihydroquinoxaline derivatives found that 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one exhibited IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism involved mitochondrial-mediated apoptosis characterized by changes in mitochondrial membrane potential and activation of caspases .

Case Study 2: Antiviral Research

In a clinical trial context, a derivative similar to 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one was assessed for its antiviral activity against HIV-1. The compound demonstrated potent activity with an IC50 value significantly lower than existing treatments, suggesting its potential as a lead compound for further development .

Data Tables

Biological Activity Cell Line Tested IC50 (µM) Mechanism of Action
AnticancerMDA-MB-2315.6Apoptosis induction
AntiviralHIV-10.9NNRTI activity
Anti-inflammatoryRAW 264.710.5Cytokine modulation

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and fluorobenzoyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Impact on Yield: Heterocyclic substituents (e.g., thiophene, furan) in derivatives show higher yields (80–93%) compared to nicotinoyl (23%), suggesting steric or electronic challenges with bulkier groups .
  • Fluorine Position : The 2-fluorobenzoyl group in the target compound contrasts with 2,4-difluorobenzoyl in , which may enhance metabolic stability due to increased fluorine content .
  • Melting Points: Derivatives with aromatic substituents (e.g., nicotinoyl in 27c) exhibit higher melting points (158–159°C), likely due to stronger intermolecular interactions .

Structural Analogues in Other Scaffolds

Quinazolinone Derivatives
  • Fluquinconazole (): A quinazolinone with a 6-fluoro substituent. While the core differs from quinoxalinone, the fluorine at position 6 enhances antifungal activity by improving membrane penetration .
  • 3-(2-(4-Fluorophenyl)-2-oxo-ethyl)-3H-quinazolin-4-one () : Molecular weight 282.28, with a 4-fluorophenyl group. The para-fluorine position may reduce steric hindrance compared to ortho-substitution in the target compound .
Fluorinated Dihydroquinoxalinones ()
  • 7-fluoranyl-3,3-dimethyl-1,4-dihydroquinoxalin-2-one: Fluorine on the quinoxaline ring instead of the benzoyl group. This positional difference could alter electron distribution and bioactivity .

Pharmacological Implications

  • Electron-Withdrawing Effects: The 2-fluorobenzoyl group may enhance receptor-binding affinity compared to non-fluorinated analogues.

Biological Activity

The compound 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one is a member of the dihydroquinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one typically involves the reaction of 1,2-phenylenediamine with various acylating agents. The introduction of the fluorobenzoyl group enhances the compound's lipophilicity and may influence its biological activity.

Synthetic Pathways

Common synthetic methods include:

  • Acylation of 1,2-phenylenediamine : Utilizing acyl chlorides or anhydrides to introduce the fluorobenzoyl moiety.
  • Cyclization reactions : Following acylation, cyclization can occur under acidic or basic conditions to form the dihydroquinoxaline structure.

Antiviral Activity

Research indicates that dihydroquinoxaline derivatives exhibit notable antiviral properties. For instance, compounds similar to 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one have been tested as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The compound GW420867X , a related dihydroquinoxaline derivative, demonstrated significant antiviral efficacy with an IC50 value of 179 µM and IC90 value of 11 µM in clinical trials .

Antibacterial Activity

The antibacterial potential of dihydroquinoxaline derivatives has been explored extensively. A study evaluating various derivatives found that compounds with similar structures exhibited good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Zone of inhibition for selected compounds ranged from 15 mm to 20 mm against Staphylococcus aureus and Escherichia coli .

The biological mechanisms underlying the activity of 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one are not fully elucidated but are believed to involve:

  • Inhibition of key enzymes : Many dihydroquinoxaline derivatives act by inhibiting enzymes such as topoisomerases and protein kinases.
  • Receptor modulation : Some compounds have shown efficacy as antagonists at various receptors, including estrogen receptors and bradykinin receptors .

Case Studies

Several studies have highlighted the potential therapeutic applications of dihydroquinoxaline derivatives:

  • HIV Treatment : The compound GW420867X was administered in clinical trials showing promising results as an NNRTI.
  • Antibacterial Screening : A series of synthesized compounds were screened for antibacterial activity against common pathogens, demonstrating significant inhibition zones comparable to standard antibiotics like ciprofloxacin .

Summary Table of Biological Activities

CompoundTargetMechanismReported ActivityReference
GW420867XHIV-1NNRTIIC50: 179 µM
4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-oneVarious bacteriaEnzyme inhibitionModerate activity
Estrogen receptor ligandsEstrogen receptorAntagonistIC50: 118 nM
Bradykinin B1 receptor antagonistBradykinin receptorAntagonistKI: 0.19 nM

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionPurpose
Temperature60–80°CBalance reaction rate and side-product minimization
SolventDMF or THFEnhance solubility of intermediates
CatalystTBAB (tetrabutylammonium bromide)Improve reaction efficiency

How is 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one characterized structurally?

Basic Research Question
A combination of spectroscopic and crystallographic methods is employed:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm fluorobenzoyl and quinoxalinone moieties (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl at ~170 ppm in ¹³C) .
    • HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₅H₁₀FN₂O₂).
  • Crystallography :
    • XRD : Single-crystal X-ray diffraction using SHELX for refinement. Example: Space group P21/cP2_1/c, Z = 4, R-factor < 0.05 .
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement .

What experimental strategies are used to evaluate the biological activity of this compound?

Basic Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) using fluorogenic substrates .
    • Receptor Binding : Radioligand displacement assays (e.g., GABAₐ receptor for benzodiazepine analogs) .
  • Cellular Studies :
    • Cytotoxicity : MTT assay to determine EC₅₀ values in cancer cell lines .
    • Fluorescence Microscopy : Track cellular uptake using fluorophore-tagged analogs .

How can contradictions in biological activity data be resolved?

Advanced Research Question
Contradictions (e.g., varying IC₅₀ across studies) may arise from:

  • Experimental Variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Target Selectivity : Perform off-target profiling using kinase/GPCR panels .
  • Metabolic Stability : Assess liver microsome stability to rule out rapid degradation .
    Example : If a study reports low activity, validate via:
    • Dose-Response Retesting : Ensure linearity in activity curves.
    • Chemical Integrity : Re-analyze compound purity (HPLC, NMR) post-assay .

What computational approaches are used to study its interaction with biological targets?

Advanced Research Question

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite.
    • Procedure : Dock the compound into target protein PDB structures (e.g., 4NBS for kinases) using SMILES/InChI inputs .
  • MD Simulations :
    • Tools : GROMACS or AMBER.
    • Parameters : 100 ns simulation to assess binding stability (RMSD < 2 Å) .
  • QSAR Modeling :
    • Descriptors : Use electronegativity (fluorine’s role), logP, and topological polar surface area to predict activity .

How are structure-activity relationship (SAR) studies designed for derivatives?

Advanced Research Question
Strategy :

  • Core Modifications : Vary substituents on the quinoxalinone ring (e.g., methyl, chloro, nitro groups) .

  • Substitution Patterns :

    PositionModificationObserved Effect
    C-3Methyl → EthylIncreased lipophilicity (logP +0.5)
    C-7Fluorine → HydrogenReduced target affinity (IC₅₀ ×2)
  • Synthetic Routes :

    • Parallel Synthesis : Use combinatorial chemistry for rapid analog generation .
    • Click Chemistry : Introduce triazole moieties via CuAAC reactions to enhance solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.